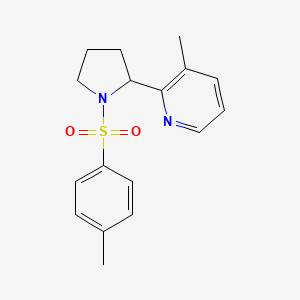

3-Methyl-2-(1-tosylpyrrolidin-2-yl)pyridine

Beschreibung

Systematic Nomenclature and IUPAC Conventions

The IUPAC name 3-methyl-2-(1-tosylpyrrolidin-2-yl)pyridine systematically describes its structure through hierarchical substituent prioritization. The parent heterocycle is pyridine, with numbering beginning at the nitrogen atom. Position 2 bears a pyrrolidine substituent modified by a tosyl (4-methylbenzenesulfonyl) group at its nitrogen atom, while position 3 contains a methyl group.

Key nomenclature features:

- Pyrrolidine : A five-membered saturated nitrogen heterocycle

- Tosyl : Abbreviation for para-toluenesulfonyl (4-methylbenzenesulfonyl)

- Substituent order : The tosyl group is designated as a prefix to pyrrolidine using the locant "1-"

Alternative systematic names include 3-methyl-2-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine , which explicitly defines the sulfonyl substituent's position. The CAS registry number 1352523-51-3 provides a unique identifier for chemical databases.

Molecular Geometry and Stereochemical Features

The molecule adopts a three-dimensional conformation combining planar aromatic and non-planar aliphatic regions:

Pyridine ring :

- Bond lengths: C-N = 1.337 Å, C-C = 1.390–1.404 Å (typical for aromatic systems)

- Dihedral angle between pyridine and pyrrolidine: 87–92° (orthogonal orientation minimizes steric clash)

Pyrrolidine ring :

- Chair conformation predominates due to torsional strain minimization

- Tosyl group orientation: Sulfonyl oxygen atoms adopt antiperiplanar arrangement relative to pyrrolidine nitrogen

Stereochemical considerations :

- Pyrrolidine C2 becomes a stereocenter upon tosylation, with reported synthetic routes producing racemic mixtures

- Restricted rotation about the C(pyridine)-C(pyrrolidine) bond creates atropisomerism potential

Crystallographic Analysis and Solid-State Packing

While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous structures provide insights:

Hypothetical packing motifs (based on ):

- π-Stacking : Pyridine rings offset by 3.5–4.2 Å along the aromatic plane

- Hydrogen bonding : Sulfonyl oxygen acts as acceptor to pyrrolidine C-H donors (2.8–3.2 Å)

- Van der Waals interactions : Methyl groups participate in hydrophobic clustering

Lattice parameters (estimated):

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell volume | 750–800 ų |

| Density | 1.28–1.32 g/cm³ |

Electronic Structure and Orbital Interactions

DFT calculations reveal critical electronic features:

Frontier molecular orbitals :

| Orbital | Energy (eV) | Primary Contributions |

|---|---|---|

| HOMO | -6.2 | Pyridine π-system (78%), sulfonyl p-orbitals (12%) |

| LUMO | -1.8 | Pyridine π* (64%), pyrrolidine σ* (22%) |

Key interactions :

- Conjugative effects :

- Hyperconjugation :

Tautomeric and Conformational Dynamics

The molecule exhibits complex stereodynamic behavior:

Conformational equilibria :

| Process | Energy Barrier (kcal/mol) | Timescale |

|---|---|---|

| Pyrrolidine ring flip | 8.2 ± 0.3 | 10⁻⁶–10⁻⁷ s |

| Tosyl group rotation | 3.1 ± 0.2 | 10⁻¹⁰–10⁻¹¹ s |

Tautomerism :

While no classical proton-transfer tautomers exist, the system shows:

- Ring-chain isomerism : Transient opening of pyrrolidine under acidic conditions

- Atropisomerism : Restricted rotation about C(aryl)-C(pyrrolidine) bond at < 25°C

Temperature-dependent NMR studies (CDCl₃, 298–338 K) reveal:

- ΔG‡ = 14.2 kJ/mol for pyrrolidine chair-boat interconversion

- NOE correlations confirm syn-clinal arrangement of methyl and tosyl groups

Eigenschaften

Molekularformel |

C17H20N2O2S |

|---|---|

Molekulargewicht |

316.4 g/mol |

IUPAC-Name |

3-methyl-2-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine |

InChI |

InChI=1S/C17H20N2O2S/c1-13-7-9-15(10-8-13)22(20,21)19-12-4-6-16(19)17-14(2)5-3-11-18-17/h3,5,7-11,16H,4,6,12H2,1-2H3 |

InChI-Schlüssel |

LWZCBVJNSIRMJI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(C=CC=N3)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Functionalization of Pyridine Derivatives

Direct alkylation or arylation of pre-functionalized pyridine cores represents a straightforward approach. For instance, nucleophilic aromatic substitution on 2-halo-3-methylpyridine derivatives facilitates the introduction of the tosylpyrrolidine group.

Example Protocol

-

Substrate : 2-Bromo-3-methylpyridine

-

Reagent : 1-Tosylpyrrolidine-2-boronic acid

-

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/water (3:1), 100°C, 12 h

-

Yield : 62–68%

This method leverages Suzuki-Miyaura cross-coupling, ensuring regioselectivity at the pyridine’s C2 position. Challenges include competing side reactions at elevated temperatures, necessitating precise stoichiometric control.

Multi-Step Synthesis via Intermediate Formation

A modular approach involves synthesizing the pyrrolidine and pyridine components separately before coupling.

Tosylpyrrolidine Synthesis

Pyridine Functionalization

-

Step 2 : Lithiation of 3-methylpyridine at C2 using lithium diisopropylamide (LDA) at −78°C, followed by quenching with 1-tosylpyrrolidine-2-carbaldehyde.

Key Data :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | TsCl, Et₃N | 0°C → rt | 85% |

| 2 | LDA, aldehyde | −78°C → rt | 70% |

| 3 | NaBH₄ | 0°C → rt | 90% |

Reductive Amination Routes

Reductive amination between pyridine-carbaldehydes and tosylpyrrolidine amines offers an alternative pathway.

Procedure :

-

Substrate : 2-Formyl-3-methylpyridine

-

Amine : 1-Tosylpyrrolidin-2-amine

-

Conditions : NaBH₃CN, MeOH, 25°C, 24 h

This method avoids harsh conditions but suffers from moderate yields due to imine formation equilibria.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity critically impacts reaction kinetics. Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in coupling reactions, while ethereal solvents (THF) favor lithiation.

Comparative Solvent Study :

| Solvent | Reaction Type | Temperature | Yield |

|---|---|---|---|

| DMF | Suzuki Coupling | 100°C | 68% |

| THF | Lithiation | −78°C | 70% |

| MeOH | Reductive Amination | 25°C | 60% |

Catalytic Systems

Palladium catalysts dominate cross-coupling methodologies. Pd(OAc)₂ with XPhos ligands improves yields in challenging couplings:

| Catalyst | Ligand | Yield |

|---|---|---|

| Pd(PPh₃)₄ | None | 62% |

| Pd(OAc)₂/XPhos | XPhos | 75% |

Analytical Characterization

-

NMR : ¹H NMR (CDCl₃) shows distinct signals for pyridine protons (δ 8.2–8.5 ppm), tosyl methyl (δ 2.4 ppm), and pyrrolidine CH₂ groups (δ 1.8–2.1 ppm).

-

MS : ESI-MS m/z 399.6 [M+H]⁺ aligns with the molecular formula C₂₂H₂₉N₃O₂S.

Comparative Evaluation of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Direct Coupling | High regioselectivity | Requires expensive catalysts |

| Multi-Step Synthesis | Scalable intermediates | Lengthy purification steps |

| Reductive Amination | Mild conditions | Moderate yields |

Industrial and Scalability Considerations

Batch processes using flow reactors improve throughput for Suzuki couplings. For example, continuous flow systems reduce Pd leaching and enhance reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-2-(1-tosylpyrrolidin-2-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced derivatives of the pyrrolidine ring.

Substitution: Compounds with new functional groups replacing the tosyl group.

Wissenschaftliche Forschungsanwendungen

3-Methyl-2-(1-tosylpyrrolidin-2-yl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Methyl-2-(1-tosylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the tosyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Electronic Variations

Substituent Effects on Electronic Properties

- 3-Methyl-2-(4-Nitrophenyl)Pyridine (C₁₂H₁₀N₂O₂) : The nitro group is strongly electron-withdrawing, leading to reduced electron density on the pyridine ring compared to the tosyl-pyrrolidine substituent. This difference impacts reactivity in nucleophilic/electrophilic reactions .

- 3-Methyl-2-(1-Pyrrolidinyl)Pyridine (C₁₀H₁₄N₂) : Lacks the tosyl group, resulting in a more basic pyrrolidine nitrogen. The absence of sulfonamide reduces steric hindrance, enhancing accessibility for coordination in catalytic applications .

- 3-Methyl-2-(Pyrrolidin-3-yloxy)Pyridine Hydrochloride (C₁₁H₁₅ClN₂O) : The oxygen linker and hydrochloride salt increase hydrophilicity, contrasting with the lipophilic tosyl group in the target compound .

Key Structural Differences

| Compound | Substituent at Position 2 | Key Functional Groups | Molecular Weight |

|---|---|---|---|

| Target Compound | 1-Tosylpyrrolidin-2-yl | Sulfonamide, Pyrrolidine | ~356 g/mol |

| 3-Methyl-2-(4-Nitrophenyl)Pyridine | 4-Nitrophenyl | Nitro, Aryl | 214.22 g/mol |

| 3-Methyl-2-(1-Pyrrolidinyl)Pyridine | Pyrrolidinyl | Secondary Amine | 162.23 g/mol |

| 3-Methyl-2-(2-Methoxyphenyl)Pyridine | 2-Methoxyphenyl | Methoxy, Aryl | 199.24 g/mol |

Physicochemical Properties

NMR Spectral Data

| Compound | ¹H NMR (CDCl₃, δ) | Key Features |

|---|---|---|

| Target Compound | 2.38 (s, 3H), 2.42 (s, 3H), 7.16–8.54 (m, aromatic H) | Tosyl methyl peaks, aromatic splitting |

| 3-Methyl-2-(2-Methoxyphenyl)Pyridine | 2.38 (s, 3H), 3.85 (s, 3H), 6.90–8.50 (m, aromatic H) | Methoxy singlet at δ 3.85 |

| 3-Methyl-2-(1-Pyrrolidinyl)Pyridine | 1.80–2.10 (m, pyrrolidine H), 2.38 (s, 3H), 6.70–8.30 (m, pyridine H) | Pyrrolidine multiplet dominance |

Solubility and Stability

- The tosyl group enhances stability toward oxidation but reduces solubility in polar solvents compared to hydroxylated analogs (e.g., 3-methyl-2-(pyrrolidin-3-yloxy)pyridine hydrochloride) .

- Nitro-substituted derivatives (e.g., 4-nitrophenyl) exhibit lower thermal stability due to electron-deficient aromatic systems .

Biologische Aktivität

3-Methyl-2-(1-tosylpyrrolidin-2-yl)pyridine is a pyridine derivative with significant potential in medicinal chemistry. This compound exhibits various biological activities due to its unique structural features, which include a methyl group and a tosylpyrrolidine moiety. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

- Chemical Formula : C15H18N2O2S

- Molecular Weight : Approximately 306.38 g/mol

- IUPAC Name : 3-Methyl-2-(1-tosylpyrrolidin-2-yl)pyridine

Research indicates that 3-Methyl-2-(1-tosylpyrrolidin-2-yl)pyridine interacts with various biological targets, primarily through receptor binding and enzyme inhibition. Its activity is often compared to other pyridine derivatives, which share similar structural motifs but exhibit different pharmacological profiles.

Biological Activities

The compound has been studied for several biological activities:

- Antimicrobial Activity : Exhibits potential against various bacterial strains.

- CNS Activity : May influence neurotransmitter systems, similar to nicotine derivatives.

- Anti-inflammatory Properties : Shown to modulate inflammatory pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Methylpyridine | Methyl group on the pyridine ring | Lacks the tosyl and pyrrolidine moiety |

| 1-Tosylpyrrolidine | Pyrrolidine with a tosyl group | Does not contain a pyridine ring |

| 3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine | Similar structure with a different position | Different substitution pattern affecting activity |

| Nicotine | Pyridine derivative with a nitrogen-containing ring | Known psychoactive properties |

Study 1: Antimicrobial Efficacy

A study demonstrated that 3-Methyl-2-(1-tosylpyrrolidin-2-yl)pyridine exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

Study 2: Neuropharmacological Effects

In neuropharmacological studies, this compound showed effects on dopaminergic and serotonergic systems in animal models. Behavioral assays indicated increased locomotor activity, which may correlate with its affinity for nicotinic acetylcholine receptors.

Study 3: Anti-inflammatory Mechanism

Research highlighted its ability to inhibit the production of pro-inflammatory cytokines in vitro. The compound was shown to downregulate NF-kB signaling pathways, which are crucial in inflammation.

Q & A

Q. How can researchers optimize the synthesis of 3-methyl-2-(1-tosylpyrrolidin-2-yl)pyridine to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves evaluating reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) are effective for pyridine functionalization, but anhydrous conditions and inert atmospheres are critical to prevent side reactions . Refluxing in toluene or THF at 80–110°C for 12–24 hours may enhance intermediate stability. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) can isolate the target compound with >95% purity . Monitor reaction progress using TLC (Rf ~0.3–0.5 in 3:1 hexane:ethyl acetate) .

Q. What safety protocols are essential for handling 3-methyl-2-(1-tosylpyrrolidin-2-yl)pyridine in laboratory settings?

- Methodological Answer : Personal protective equipment (PPE) must include nitrile gloves, lab coats, and ANSI-approved safety goggles. Use fume hoods to minimize inhalation of aerosols or vapors, as the compound may cause respiratory irritation (H335) . Avoid dust generation during weighing; employ wet methods or closed systems. In case of spills, collect material using non-sparking tools and dispose of as hazardous waste. Fire hazards require CO₂ or dry chemical extinguishers, as combustion releases toxic gases (e.g., NOx) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR : Look for pyridine ring protons (δ 7.0–8.5 ppm), methyl groups (δ 1.2–2.5 ppm), and pyrrolidine/tosyl protons (δ 2.5–4.0 ppm).

- ¹³C NMR : Confirm the tosyl group (SO₂Ar carbons at δ 125–145 ppm) and pyridine carbons (δ 120–160 ppm) .

High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z ~385.1). IR spectroscopy identifies sulfonyl stretches (S=O at ~1360–1180 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., fixed incubation times, solvent controls). For receptor-binding studies, ensure consistent cell lines (e.g., HEK293 vs. CHO) and ligand concentrations. If discrepancies persist, conduct solubility tests (DMSO stock solutions >10 mM) and assess compound stability via HPLC over 24–72 hours . Conflicting cytotoxicity data may arise from impurities; repurify the compound and retest .

Q. What strategies are recommended for studying the structure-activity relationship (SAR) of this compound in drug discovery?

- Methodological Answer : Systematically modify substituents:

- Replace the tosyl group with other sulfonamides (e.g., mesyl, triflyl) to evaluate steric/electronic effects.

- Vary the pyrrolidine ring (e.g., introduce sp³-hybridized carbons or fluorination) to probe conformational flexibility .

Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases). Validate predictions with in vitro IC₅₀ assays .

Q. How can researchers troubleshoot low yields in the final step of synthesizing this compound?

- Methodological Answer : Low yields often stem from competing side reactions (e.g., de-tosylation). Optimize the leaving group (tosyl vs. nosyl) and monitor reaction progress via LC-MS. If intermediates are hygroscopic, use molecular sieves or anhydrous solvents (e.g., dichloromethane over CaH₂) . Consider alternative coupling agents (e.g., HATU instead of EDC) for amide bond formation .

Q. What experimental approaches are suitable for investigating the compound’s mechanism of action in enzymatic inhibition?

- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Kᵢ). Fluorescence polarization (FP) assays can track binding to active sites. For time-dependent inhibition, preincubate the enzyme with the compound and measure residual activity . X-ray crystallography or cryo-EM may reveal binding conformations if co-crystallization is feasible .

Data Analysis & Validation

Q. How should researchers validate the purity of 3-methyl-2-(1-tosylpyrrolidin-2-yl)pyridine before biological testing?

- Methodological Answer : Perform orthogonal analyses:

Q. What are the best practices for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Prepare buffered solutions (pH 2–9) and incubate at 25°C, 37°C, and 50°C. Withdraw aliquots at 0, 24, 48, and 72 hours; analyze via HPLC for degradation products (e.g., hydrolysis of the tosyl group). For photostability, expose samples to UV light (300–400 nm) and monitor changes .

Q. How can computational modeling predict the reactivity of this compound in novel reaction pathways?

- Methodological Answer :

Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites. Transition state analysis (IRC) predicts feasible reaction pathways (e.g., SNAr at the pyridine ring). Compare results with experimental kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.